molecular formula C6H12N2O B7967098 3-Methyl-1,4-diazepan-5-one

3-Methyl-1,4-diazepan-5-one

Cat. No. B7967098
M. Wt: 128.17 g/mol
InChI Key: UADMZMQSLDBVJE-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

A mixture of 1-benzyl-3-methyl-[1,4]diazepan-5-one (1.88 g, 8.62 mmol) and palladium (10% on activated charcoal, 188 mg) in ethanol (50 ml) was stirred at room temperature under a hydrogen atmosphere (3 bar). After 18 h, the catalyst was removed by filtration and the filtrate evaporated to afford the title compound (1.12 g, 99%). White solid, MS: m/e=128 (M+).
Name
1-benzyl-3-methyl-[1,4]diazepan-5-one
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
188 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[NH:11][CH:10]([CH3:16])[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:16][CH:10]1[NH:11][C:12](=[O:15])[CH2:13][CH2:14][NH:8][CH2:9]1

Inputs

Step One
Name
1-benzyl-3-methyl-[1,4]diazepan-5-one
Quantity
1.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(NC(CC1)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
188 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under a hydrogen atmosphere (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1CNCCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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